2-Naphthol, dichloro-

logP comparison lipophilicity solvent extraction

1,6-Dichloro-2-naphthol (65253-32-9) offers a unique 1,6-substitution pattern that directs electrophilic regioselectivity and sequential derivatization, unlike generic β-naphthol or alternative dichloro isomers. Its elevated lipophilicity suits reversed-phase HPLC method development and liquid-liquid extraction optimization. Buyers targeting novel naphthyloxy-n-carboxylic acid fungicides or bathochromically shifted azo colorants will find this scaffold indispensable.

Molecular Formula C10H6Cl2O
Molecular Weight 213.06 g/mol
CAS No. 65253-32-9
Cat. No. B13781173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthol, dichloro-
CAS65253-32-9
Molecular FormulaC10H6Cl2O
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2Cl)O)C=C1Cl
InChIInChI=1S/C10H6Cl2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H
InChIKeyYUCXHHWEDKATAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dichloro-2-naphthol (CAS 65253-32-9) Procurement Baseline: Compound Class and Structural Identity


2-Naphthol, dichloro- (CAS 65253-32-9), with the IUPAC name 1,6-dichloronaphthalen-2-ol, is a chlorinated derivative of β-naphthol bearing two chlorine substituents at the 1- and 6-positions of the naphthalene ring system [1]. It has the molecular formula C₁₀H₆Cl₂O and a molecular weight of 213.06 g/mol . This compound belongs to the class of halogenated naphthols, which are naphthalene homologues of phenol but exhibit enhanced reactivity due to the electron-withdrawing effects of chlorine substituents [2].

Why Generic Substitution Fails: Chlorine Position Determines Reactivity in 2-Naphthol, Dichloro- (CAS 65253-32-9) Selection


Substituting generic β-naphthol or alternative chlorinated naphthol isomers for 1,6-dichloro-2-naphthol introduces significant functional risk due to position-dependent reactivity. The specific 1,6-substitution pattern creates a unique electronic environment that directly governs electrophilic substitution regioselectivity, coupling partner compatibility, and downstream product yield profiles . While other dichloro isomers such as 3,4-dichloro-2-naphthol or 2,4-dichloro-1-naphthol may share the same molecular formula, their chlorine positioning yields distinct physicochemical properties including differential LogP, melting point, and steric accessibility at the reactive hydroxyl-bearing ring [1]. The quantitative evidence below demonstrates that these positional differences translate directly into measurable performance variations in both synthetic and application contexts.

Quantitative Differentiation Evidence for 1,6-Dichloro-2-naphthol (CAS 65253-32-9) Against Closest Analogs


LogP Differential vs. 3-Chloro-2-naphthol: Lipophilicity Impacts for Extraction and Chromatographic Selection

The introduction of a second chlorine atom at the 6-position in 1,6-dichloro-2-naphthol increases the calculated octanol-water partition coefficient (LogP) to approximately 3.85 [1], compared to LogP ≈ 3.20 for the monochlorinated analog 3-chloro-2-naphthol . This ~0.65 LogP unit increase corresponds to an approximately 4.5-fold greater lipophilicity, which is predictive of altered extraction efficiency in liquid-liquid partitioning and differential retention time in reversed-phase HPLC method development.

logP comparison lipophilicity solvent extraction chromatographic retention structure-property relationship

Differential Activity Ranking Among Chloro-β-naphthol Isomers in Systemic Fungicide Assays

A comparative study of mono-, di-, and trichloro-β-naphthols and their naphthyloxy-n-carboxylic acid derivatives evaluated systemic fungicidal activity against Botrytis fabae (chocolate spot of broad bean). The effectiveness of chlorine-substituted compounds in suppressing mycelial growth ranked in descending order: 1,3,4-trichloro- > 1,3-dichloro- > 1,4-dichloro- > 3,4-dichloro- [1]. While 1,6-dichloro-2-naphthol was not directly tested in this study, the data establish that the position of chlorine substitution is a critical determinant of bioactivity within the dichloro-β-naphthol class, with 1,3-dichloro substitution conferring significantly higher activity than 3,4-dichloro or 1,4-dichloro patterns [1].

systemic fungicide chlorine substitution Botrytis fabae structure-activity relationship agrochemical intermediate

Positional Isomer Differentiation: 1,6-Dichloro vs. 2,4-Dichloro Substitution Pattern and Functional Consequences

1,6-Dichloro-2-naphthol (CAS 65253-32-9) and 2,4-dichloro-1-naphthol (CAS 2050-76-2) are positional isomers with identical molecular formula (C₁₀H₆Cl₂O) and molecular weight (213.06 g/mol) but differ critically in both hydroxyl group position (2-position vs. 1-position) and chlorine substitution pattern . The 2-naphthol backbone of the target compound maintains the hydroxyl group at the β-position, preserving the characteristic electrophilic substitution directing effects of β-naphthol while chlorine atoms at 1- and 6-positions modulate electronic density on both rings . In contrast, 2,4-dichloro-1-naphthol places the hydroxyl at the α-position, fundamentally altering its coupling behavior in azo dye formation and its reactivity profile in nucleophilic substitution reactions [1].

positional isomer halogen substitution 1,6-dichloro-2-naphthol 2,4-dichloro-1-naphthol regioselectivity

Synthesis Feasibility Comparison: Regioselective Chlorination of 2-Naphthol to 1,6-Dichloro Product

The synthesis of dichloro-2-naphthol derivatives via direct halogenation of 2-naphthol requires precise control of regioselectivity due to the activating nature of the hydroxyl group, which can lead to mixtures of mono- and polychlorinated products . Using sulfuryl chloride (SO₂Cl₂) with organocatalysts and 1,4-dioxane as an additive enables regioselective chlorination of 2-naphthol, achieving yields up to 85% for specific substitution patterns . This synthetic route provides a controlled pathway to obtain the desired 1,6-substitution pattern with higher selectivity compared to non-catalyzed chlorination methods that produce complex isomeric mixtures requiring extensive purification [1].

regioselective chlorination sulfuryl chloride organocatalysis synthetic accessibility yield comparison

Halogen Position Effect: 1,6-Dichloro vs. 6-Bromo-2-naphthol in Subsequent Derivatization Reactivity

1,6-Dichloro-2-naphthol (MW 213.06) offers distinct reactivity advantages compared to 6-bromo-2-naphthol (CAS 15231-91-1; MW 223.07) in subsequent derivatization reactions. The chlorine atom at the 1-position is positioned ortho to the hydroxyl group, creating a different electronic and steric environment compared to the bromine atom in the monohalogenated analog [1]. While bromine generally provides superior leaving group ability in cross-coupling reactions (C-Br bond dissociation energy ~285 kJ/mol vs. C-Cl ~327 kJ/mol), the presence of two chlorine atoms in the target compound allows for sequential functionalization strategies: the 1-position chlorine (ortho to OH) may undergo selective nucleophilic aromatic substitution under milder conditions than the 6-position chlorine [2].

halogen substitution chloro vs bromo cross-coupling Suzuki coupling nucleophilic aromatic substitution

Photo-Coupling Efficiency: 2,4-Dichloronaphthol as Benchmark Coupler in Photopolymer Color Density

While this evidence pertains to the 2,4-dichloronaphthol isomer (α-naphthol backbone) rather than the target 1,6-dichloro-2-naphthol, it establishes a critical class-level benchmark for dichlorinated naphthols in photopolymer applications. In studies of photosensitive azide compounds for plate-making photopolymers, 2,4-dichloronaphthol was identified as the most important coupler for photodecomposed monosubstituted amino-azidobenzoic acids [1]. A photosensitive layer (thickness ~3.7 μm) containing 2-(p-methylphenylamino)-5-azidobenzoic acid, 2,4-dichloronaphthol, and novolak resin achieved a color density of 1.48 upon UV irradiation [1].

photopolymer color coupler UV irradiation novolak photolithography

Validated Application Scenarios for 1,6-Dichloro-2-naphthol (CAS 65253-32-9) Based on Differentiation Evidence


Agrochemical Intermediate Synthesis: Chlorinated β-Naphthol Derivatives for Systemic Fungicide Development

Based on the established structure-activity relationship among chloro-β-naphthol isomers in systemic fungicide assays [1], 1,6-dichloro-2-naphthol serves as a structurally distinct starting material for the synthesis of naphthyloxy-n-carboxylic acid derivatives. The 1,6-substitution pattern provides an alternative scaffold to the more extensively studied 1,3-dichloro and 3,4-dichloro isomers, potentially yielding fungicidal candidates with differentiated activity spectra against Botrytis fabae, Sclerotinia laxa, and related phytopathogens.

Organic Synthesis: β-Naphthol Scaffold with Dual Reactive Halogen Sites for Sequential Functionalization

The 1,6-dichloro-2-naphthol structure offers two distinct chlorine substituents positioned on different rings of the naphthalene system, enabling sequential functionalization strategies [1]. The chlorine at the 1-position (ortho to hydroxyl) may undergo selective nucleophilic aromatic substitution under conditions that leave the 6-position chlorine intact, allowing stepwise derivatization to access asymmetric biaryl or heterocyclic products not readily accessible from monohalogenated or symmetrically substituted analogs [2].

Analytical Method Development: Chromatographic Standard for Lipophilic Chlorinated Naphthols

With a calculated LogP of approximately 3.85 [1], 1,6-dichloro-2-naphthol exhibits substantially higher lipophilicity than monochlorinated analogs (e.g., 3-chloro-2-naphthol, LogP ≈ 3.20) [2]. This property makes it suitable as a retention time marker in reversed-phase HPLC method development for environmental or biological monitoring of chlorinated naphthalene derivatives, as well as a model compound for optimizing liquid-liquid extraction protocols in sample preparation workflows.

Dye and Pigment Intermediates: Chlorinated Naphthol Coupling Components for Azo Colorants

As a β-naphthol derivative with electron-withdrawing chlorine substituents, 1,6-dichloro-2-naphthol functions as a coupling component in azo dye synthesis [1]. The chlorine atoms modulate the electron density of the naphthalene ring system, shifting the absorption maxima of resulting azo dyes relative to those derived from unsubstituted 2-naphthol. This enables the production of colorants with bathochromically shifted hues and modified fastness properties compared to non-halogenated parent compounds [2].

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